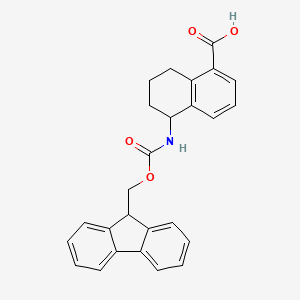
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . Fmoc is a protective group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .
Molecular Structure Analysis
The molecular structure of Fmoc protected amino acids typically includes a fluorenyl group (a type of polycyclic aromatic hydrocarbon), a methoxy group (an oxygen bonded to a methyl group), and a carbonyl group (a carbon double bonded to an oxygen) .
Chemical Reactions Analysis
The primary chemical reaction involving Fmoc protected amino acids is the removal of the Fmoc group, which is typically achieved under mild basic conditions . This allows the amino acid to participate in peptide bond formation.
科学的研究の応用
Environmental Persistence and Bioaccumulation Studies
Studies on perfluorinated acids highlight concerns about their environmental persistence and bioaccumulation potential, offering a framework for evaluating similar properties in other complex organic compounds, including 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (Conder et al., 2008).
Advances in Bio-based Production
Research into microbial production of medium-chain dicarboxylic acids for nylon materials presents a biotechnological approach to synthesizing valuable chemicals from bio-based sources, which could be applicable to the synthesis and application of this compound (Li et al., 2020).
Biodegradation and Environmental Remediation
The review of microbial degradation of polyfluoroalkyl chemicals emphasizes the importance of understanding the environmental fate and biodegradation pathways of synthetic compounds. This knowledge is crucial for assessing the environmental impact of this compound and developing strategies for its remediation (Liu & Avendaño, 2013).
Pharmaceutical Applications and Bioactivity
The exploration of carnosic acid's various bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities, exemplifies the potential pharmaceutical applications of complex organic compounds. This suggests a pathway for investigating the bioactivity of this compound in similar contexts (Bahri et al., 2016).
Chemical Synthesis and Organic Chemistry Applications
The synthesis and broad range of biological activities associated with 1-indanones highlight the importance of understanding the synthesis pathways and biological implications of complex organic molecules. This research area could offer insights into the synthesis and potential applications of this compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals (Turek et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-5,7-10,12-13,23-24H,6,11,14-15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCLEWOIRVRGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2706788.png)
![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
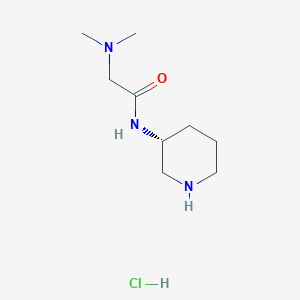

![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine](/img/structure/B2706800.png)
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
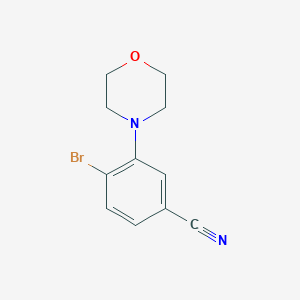


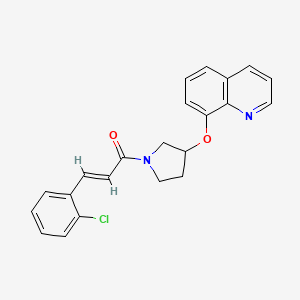
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
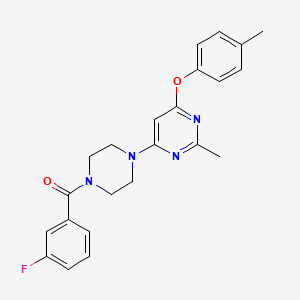
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
